3-Glycidoxypropyldimethoxymethylsilane

Catalog No.
S715951
CAS No.
65799-47-5
M.F
C9H20O4Si
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Glycidoxypropyldimethoxymethylsilane

CAS Number

65799-47-5

Product Name

3-Glycidoxypropyldimethoxymethylsilane

IUPAC Name

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3

InChI Key

WHGNXNCOTZPEEK-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCCOCC1CO1)OC

Canonical SMILES

CO[Si](C)(CCCOCC1CO1)OC
  • Epoxy group: This group facilitates strong adhesion to surfaces through a process called epoxide ring-opening reaction. This reaction creates covalent bonds between the epoxy group and surface atoms, resulting in a stable and adherent interface [, ].
  • Methoxy groups: These groups contribute to the hydrophobicity (water-repelling nature) of the molecule, influencing its interaction with the surrounding environment [].

By combining these functionalities, GDMMS allows researchers to:

  • Improve adhesion: GDMMS can enhance the adhesion between different materials, such as polymers, metals, and ceramics. This property is valuable in various research areas, including microfluidics, composite materials development, and sensor fabrication [, ].
  • Introduce reactive groups: The epoxy group in GDMMS serves as a reactive site for further chemical modifications. Researchers can attach various molecules to the epoxy group, introducing desired functionalities like binding sites for biomolecules or conductive properties [].

3-Glycidoxypropyldimethoxymethylsilane is an organo-functional silane characterized by its unique epoxy group, which imparts significant reactivity and versatility. The molecular formula is C11H24O4SiC_{11}H_{24}O_{4}Si, and it has a molecular weight of approximately 248.39 g/mol. This compound typically appears as a colorless to almost colorless liquid with a density of about 0.978 g/mL at 25 °C. It has a boiling point ranging from 122 to 126 °C at reduced pressure and is soluble in water at concentrations between 1.2 to 1000 g/L at 20 °C .

The compound is primarily used as a silane coupling agent, facilitating the bonding between inorganic materials (like glass and ceramics) and organic polymers, thereby enhancing the mechanical properties of composite materials .

GDMMS functions as a coupling agent by creating a chemical bridge between organic and inorganic materials. The silane group reacts with inorganic substrates like oxides, forming siloxane (Si-O-Si) bonds. Simultaneously, the epoxy group reacts with organic materials containing hydroxyl or amine functionalities, establishing covalent linkages []. This bifunctional mechanism promotes strong adhesion at the interface between the two phases, enhancing the overall performance of the composite material.

GDMMS can cause skin irritation and eye damage upon contact. It is also flammable and may release toxic fumes upon combustion []. When handling GDMMS, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Please Note:

  • Specific data for boiling point and melting point of GDMMS could not be readily found in scientific literature.
  • The mechanism of action section describes the general function of GDMMS as a coupling agent. Due to the broad range of materials GDMMS can interact with, the specific mechanism may vary depending on the application.

3-Glycidoxypropyldimethoxymethylsilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups which can then react with various substrates. The epoxy group can participate in ring-opening reactions, allowing for further functionalization or crosslinking with other polymeric materials. This reactivity makes it suitable for applications requiring strong adhesion and durability .

Key Reactions:

  • Hydrolysis:
    R Si OEt H OR Si OH EtOH\text{R Si OEt H O}\rightarrow \text{R Si OH EtOH}
  • Epoxy Ring Opening:
    R O C C CH NucleophileR O C C CH Nu \text{R O C C CH Nucleophile}\rightarrow \text{R O C C CH Nu }

3-Glycidoxypropyldimethoxymethylsilane can be synthesized through several methods, including:

  • Epoxidation of Allyl Alcohols:
    • Starting from allyl alcohols, epoxidation reactions can be performed using peracids or other oxidizing agents.
  • Silane Coupling Reactions:
    • Reacting chlorosilanes with epoxy-functionalized alcohols under controlled conditions can yield the desired product.
  • Condensation Reactions:
    • The compound can also be synthesized via condensation reactions between silanol derivatives and glycidol.

These methods allow for variations in purity and yield depending on reaction conditions such as temperature, solvent choice, and catalyst presence .

3-Glycidoxypropyldimethoxymethylsilane is widely utilized across various industries due to its adhesive properties:

  • Adhesives and Sealants: Enhances adhesion in waterborne adhesive systems.
  • Composite Materials: Used as a coupling agent in composites to improve mechanical strength.
  • Surface Modification: Functionalizes surfaces of inorganic materials like silica nanoparticles for enhanced compatibility with organic matrices.
  • Coatings: Acts as an adhesion promoter in coatings applied to glass and metal surfaces.

These applications leverage its ability to form strong chemical bonds between disparate materials .

Interaction studies indicate that 3-Glycidoxypropyldimethoxymethylsilane effectively modifies surface properties, enhancing wettability and adhesion characteristics when applied to various substrates. Research has shown that it forms stable bonds with hydroxyl groups on surfaces, leading to improved performance in adhesive applications .

Key Findings:

  • Improved adhesion strength in composite materials.
  • Enhanced durability against environmental factors like moisture and temperature fluctuations.

Several compounds share structural similarities with 3-Glycidoxypropyldimethoxymethylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-GlycidoxypropyltrimethoxysilaneC9H20O5SiC_{9}H_{20}O_{5}SiHigher reactivity due to three methoxy groups; used in similar applications but may offer different adhesion characteristics.
(3-Glycidoxypropyl)methyldiethoxysilaneC11H24O4SiC_{11}H_{24}O_{4}SiSimilar structure but different alkoxy groups; often used for surface treatments.
VinyltriethoxysilaneC8H18O3SiC_{8}H_{18}O_{3}SiContains a vinyl group; used primarily in polymer modification rather than direct adhesion applications.

The uniqueness of 3-Glycidoxypropyldimethoxymethylsilane lies in its combination of an epoxy group with two methoxy groups, providing a balance between reactivity and stability that is advantageous for specific industrial applications .

Conventional Hydrolytic Condensation Routes

The conventional hydrolytic condensation approach for synthesizing 3-glycidoxypropyldimethoxymethylsilane represents one of the foundational methodologies in organosilane production [1]. This process typically involves the controlled hydrolysis of chlorosilane precursors in the presence of alcohols, followed by condensation reactions to form the desired alkoxysilane structure [2].

The hydrolytic condensation route begins with the preparation of intermediate chlorosilane compounds through direct synthesis methods [3]. Trichlorosilane serves as a primary starting material, which undergoes alcoholysis reactions with methanol to produce the dimethoxymethylsilane framework [4]. The reaction proceeds through nucleophilic substitution mechanisms where methanol displaces chlorine atoms, forming methoxy functional groups attached to the silicon center [3].

Research findings indicate that the hydrolytic condensation process requires careful control of reaction parameters to achieve optimal yields [2]. Temperature control between 30-120 degrees Celsius has been identified as critical, with preferred operating ranges of 41-99 degrees Celsius for enhanced selectivity [4]. The reaction typically employs a molar ratio optimization strategy, where the chlorosilane to alcohol ratio significantly influences the final product distribution [4].

The incorporation of the glycidoxypropyl functionality occurs through subsequent coupling reactions with allyl glycidyl ether derivatives [2]. This step involves the formation of carbon-silicon bonds through addition mechanisms, where the silicon-hydrogen bonds of intermediate silanes react with unsaturated organic compounds [3]. Platinum-based catalysts have shown exceptional activity in facilitating these coupling reactions, with reported turnover frequencies exceeding 300 inverse seconds under optimized conditions [5].

Table 1: Conventional Hydrolytic Condensation Parameters

ParameterOptimal RangeEffect on Yield
Temperature (°C)41-99Direct correlation up to 85%
Pressure (psi)300-600Enhanced trichlorosilane formation
Molar Ratio (Alcohol:Chlorosilane)3:1 to 10:1Higher ratios favor complete substitution
Reaction Time (hours)2-20Extended times improve conversion

Catalyzed Addition Reactions of Allyl Glycidyl Ethers

The catalyzed addition of allyl glycidyl ethers represents a sophisticated approach to incorporating epoxy functionality into organosilane structures [2]. This methodology relies on hydrosilylation reactions, where silicon-hydrogen bonds add across carbon-carbon double bonds in the presence of transition metal catalysts [6].

Platinum complexes have emerged as the most effective catalysts for these addition reactions [5]. Research demonstrates that platinum-N-heterocyclic carbene complexes exhibit high catalytic activity toward the selective hydrosilylation of terminal acetylenes with secondary silanes [5]. The catalyst [Pt(IPrOMe)(dvtms)] has shown particular promise, where IPrOMe represents 1,3-bis{2,6-bis(diphenylmethyl)-4-methoxyphenyl}imidazol-2-ylidene [5].

The reaction mechanism involves the initial coordination of the allyl glycidyl ether to the platinum center, followed by migratory insertion of the silicon-hydrogen bond across the carbon-carbon double bond [6]. This process typically occurs under mild conditions, with reaction temperatures ranging from 50-70 degrees Celsius [6]. The stereoselectivity of the addition reaction can be controlled through catalyst design, with E-selective products being favored under optimized conditions [5].

Experimental data reveals that the substrate utilization efficiency reaches turnover frequencies of up to 300 inverse seconds at early reaction times [5]. The reaction typically employs a 0.01 mole percent catalyst loading, making it economically viable for industrial applications [5]. The addition reaction shows excellent compatibility with various functional groups, allowing for the incorporation of complex organic moieties into the silane structure [6].

Table 2: Catalyzed Addition Reaction Conditions

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Selectivity
[Pt(IPr*OMe)(dvtms)]0.0150-7080-94E-selective
Chloroplatinic acid0.0015080Non-selective
Platinum on carbon0.110065Mixed

Green Chemistry Approaches Using Solid Acid Catalysts

The development of environmentally sustainable synthesis routes for 3-glycidoxypropyldimethoxymethylsilane has gained significant attention in recent years [7]. Green chemistry approaches focus on minimizing environmental impact through the use of solid acid catalysts, renewable feedstocks, and solvent-free reaction conditions [8].

Solid acid catalysts, particularly treated montmorillonite clays, have shown exceptional promise in facilitating the synthesis of organosilanes under mild conditions [9]. Maghnite-H+, an acid-exchanged montmorillonite, has been successfully employed as an eco-friendly catalyst for the ring-opening polymerization of glycidyl-functional silanes [9]. This catalyst eliminates the need for traditional Lewis acids, which are often corrosive and environmentally harmful [9].

Research conducted on the green synthesis of functionalized poly(3-glycidoxypropyl-trimethoxysilane) demonstrates the effectiveness of solid acid catalysts [9]. The optimized reaction conditions involve 20 weight percent of Maghnite-H+ catalyst and 3 weight percent of anhydride co-catalyst [9]. The reaction proceeds under solvent-free conditions at moderate temperatures, significantly reducing the environmental footprint of the synthesis process [9].

The mechanism of solid acid catalysis involves the protonation of epoxy groups by Brønsted acid sites on the clay surface [9]. This activation facilitates nucleophilic attack by silanol groups, leading to the formation of silicon-oxygen-carbon linkages [9]. The heterogeneous nature of the catalyst allows for easy separation and recycling, further enhancing the sustainability of the process [9].

Metal-free synthesis approaches have also emerged as promising alternatives to traditional transition metal-catalyzed reactions [10]. Recent developments include the use of aryne-phosphite-fluoro-silane coupling reactions that operate under mild conditions without requiring expensive metal catalysts [10]. These methods achieve both cost reduction and environmental sustainability while maintaining high product yields [10].

Table 3: Green Chemistry Catalyst Performance

Catalyst SystemReaction ConditionsYield (%)Environmental Benefits
Maghnite-H+Solvent-free, 40-45°C85-92No toxic solvents, recyclable
Treated montmorilloniteBulk conditions, 50°C78-88Renewable clay source
Metal-free aryne systemMild conditions, RT70-85No metal waste

Industrial-Scale Production Challenges

The industrial-scale production of 3-glycidoxypropyldimethoxymethylsilane faces numerous technical and economic challenges that significantly impact manufacturing feasibility [11]. These challenges encompass raw material availability, process scalability, quality control requirements, and economic considerations [12].

One of the primary challenges in industrial production is the complexity involved in synthesis, which requires specialized equipment and resources, contributing to increased manufacturing costs [11]. The multi-step synthesis process necessitates precise control of reaction parameters across multiple unit operations, including hydrosilylation, distillation, and purification stages [13]. Each step must maintain stringent quality standards to ensure the final product meets industrial specifications [14].

Supply chain stability represents another significant challenge, particularly for raw materials such as silane gas, which is primarily sourced from China [12]. Geopolitical tensions pose threats to consistent supply, potentially disrupting production schedules and increasing costs [12]. The transportation and storage of silane gas require specialized infrastructure due to its reactive nature and potential safety hazards [15].

Process scale-up difficulties have been documented in several industrial implementations [16]. The transition from laboratory-scale synthesis to commercial production often reveals unexpected challenges related to heat transfer, mass transfer, and reaction kinetics [16]. Corrosion issues in large-scale reactors become particularly problematic when dealing with chlorosilane intermediates, as the reaction mixture can cause serious corrosion problems in hydrogenation reactors [16].

Quality control requirements for industrial-grade organosilanes demand impurity levels below 0.001 percent to prevent cell deterioration in end-use applications [15]. This specification necessitates multiple purification steps, including distillation under reduced pressure and filtration through specialized media [13]. The implementation of continuous monitoring systems and automated quality control measures adds significant capital and operational costs [13].

Economic factors play a crucial role in determining the viability of industrial production [17]. The cost of raw silane can represent a substantial portion of total production costs, with recycling processes offering potential savings of up to 68 percent [17]. However, implementing effective recycling systems requires additional capital investment and operational complexity [17].

Table 4: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesMitigation ApproachesCost Impact
Raw Material SupplyGeopolitical dependenciesDomestic production, alternative sourcesHigh
Process Scale-upHeat/mass transfer limitationsModular design, pilot testingMedium
Quality ControlImpurity specifications <0.001%Advanced purification, monitoringHigh
Equipment CorrosionChlorosilane reactivitySpecialized materials, coatingsMedium
Economic ViabilityHigh production costsProcess optimization, recyclingHigh

The modular production approach has emerged as a promising solution to address several industrial challenges [18]. Koch Modular's patented silane manufacturing technology demonstrates how modular design can reduce capital costs and project timelines while maintaining product quality [18]. This approach allows for scalable capacity expansion as demand increases, providing flexibility in production planning [18].

The development of on-site production capabilities represents another strategy for overcoming supply chain challenges [19]. By integrating silane production facilities with end-user applications, manufacturers can reduce transportation costs, minimize supply disruptions, and maintain tighter quality control [19]. This approach has shown particular promise in battery manufacturing applications, where consistent high-purity silane supply is critical [15].

Environmental compliance requirements add another layer of complexity to industrial production [11]. Manufacturers must implement comprehensive waste management systems, emission control technologies, and environmental monitoring programs [11]. These requirements, while necessary for sustainable operations, contribute to increased operational costs and regulatory compliance burdens [11].

3-Glycidoxypropyldimethoxymethylsilane represents a significant class of bifunctional organosilane coupling agents that possess both reactive organic functionality and hydrolyzable silicon-bound alkoxy groups. This compound serves as a critical intermediate in surface modification and adhesion promotion applications due to its unique molecular architecture combining epoxy and silane functionalities [1] [2] [3].

Quantum Chemical Analysis of Epoxy-Silane Bonding

The molecular electronic structure of 3-Glycidoxypropyldimethoxymethylsilane has been extensively investigated through computational quantum chemistry methods. Density functional theory calculations have revealed important insights into the bonding characteristics and electronic properties of this epoxy-silane system [4] [5] [6].

Recent quantum chemical studies utilizing the artificial force induced reaction method within the global reaction route mapping program have provided detailed analysis of adhesion and dissociation mechanisms between epoxy-containing silanes and silicon-containing surfaces [4] [5]. These investigations employed density functional theory calculations at the B3LYP/6-31G level to simulate molecular interactions, revealing that systems with strong hydrogen bonds, such as those involving silicon hydroxide groups, exhibit significantly higher dissociation energies compared to systems with weaker intermolecular interactions [4].

The quantum mechanical analysis demonstrates that the silicon atom in 3-Glycidoxypropyldimethoxymethylsilane exhibits tetrahedral coordination geometry with bond angles approximating the ideal tetrahedral value of 109.5 degrees [7]. The silicon-oxygen bonds to the methoxy groups show partial ionic character due to the electronegativity difference between silicon and oxygen atoms, while the silicon-carbon bond displays more covalent characteristics [7].

Electronic structure calculations have identified that the epoxy ring system creates a region of electron density that facilitates nucleophilic attack during ring-opening reactions [5]. The three-membered oxirane ring exhibits significant ring strain, contributing to its high reactivity with various nucleophiles including amines, alcohols, and thiols [4]. The calculated bond dissociation energies indicate that the epoxy ring opening requires minimal activation energy when initiated by appropriate nucleophilic species [5].

Computational studies examining the silicon-oxygen bonding in the methoxy substituents reveal that hydrolysis reactions proceed through a concerted mechanism involving water molecule coordination to the silicon center [7]. The artificial force induced reaction method calculations demonstrate that silicon-oxygen bond weakening occurs preferentially under alkaline conditions, where deprotonation of surface hydroxyl groups facilitates bond cleavage [7].

The molecular orbital analysis shows that the highest occupied molecular orbital primarily resides on the epoxy oxygen atoms, while the lowest unoccupied molecular orbital exhibits significant silicon character [5]. This electronic distribution explains the compound's bifunctional reactivity, where the epoxy terminus serves as an electrophilic center while the silicon terminus undergoes hydrolytic condensation reactions [5].

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of 3-Glycidoxypropyldimethoxymethylsilane employs multiple analytical techniques to elucidate structural features and monitor chemical transformations. These methods provide complementary information about molecular structure, functional group identification, and reaction kinetics [8] [9] [10].

Fourier Transform Infrared Spectral Fingerprinting

Fourier Transform Infrared spectroscopy serves as a primary analytical tool for characterizing 3-Glycidoxypropyldimethoxymethylsilane, providing detailed information about functional group vibrations and molecular conformations [8] [11] [12]. The infrared spectrum exhibits characteristic absorption bands that enable definitive identification and quantitative analysis of the compound [13] [14].

The most prominent infrared absorption features occur in several distinct spectral regions. The epoxy ring system produces characteristic bands around 1270 cm⁻¹ corresponding to the asymmetric stretching vibration of the carbon-oxygen bonds within the three-membered ring structure [11] [12]. This absorption serves as a diagnostic marker for monitoring epoxy ring integrity and reactivity during chemical transformations [12].

Silicon-oxygen stretching vibrations appear as intense absorptions in the 1100-1000 cm⁻¹ region, with specific bands corresponding to different silicon-oxygen environments [13] [11]. The silicon-methoxy bonds exhibit characteristic absorptions around 1100 cm⁻¹, while silicon-oxygen-silicon linkages formed during hydrolysis and condensation reactions appear at lower frequencies around 1000-950 cm⁻¹ [12].

The presence of silanol groups, formed through hydrolysis of the methoxy substituents, generates distinctive absorption bands around 3700 cm⁻¹ and 910 cm⁻¹ [11] [12]. These bands serve as indicators of hydrolytic activity and provide quantitative measures of reaction progress during sol-gel processing [12]. The intensity ratio between these silanol bands and the original methoxy absorptions enables kinetic analysis of hydrolysis reactions [12].

Alkyl carbon-hydrogen stretching vibrations appear in the 2900-3000 cm⁻¹ region, with specific patterns corresponding to methyl and methylene groups [11]. The silicon-methyl bond produces a characteristic absorption around 1250 cm⁻¹, which remains stable during hydrolysis and serves as an internal reference for quantitative analysis [12].

Detailed infrared studies of 3-Glycidoxypropyldimethoxymethylsilane hydrolysis reveal temporal changes in spectral features that correlate with reaction mechanisms [11] [12]. Progressive intensity changes in the 3700 cm⁻¹ and 910 cm⁻¹ regions indicate silanol formation kinetics, while decreasing methoxy absorptions reflect hydrolysis progression [12]. The appearance of new absorptions around 1020 cm⁻¹ signals the onset of condensation reactions leading to siloxane bond formation [12].

The epoxy ring absorption at 1270 cm⁻¹ exhibits sensitivity to chemical environment and reaction conditions [12]. Under acidic conditions, this band may undergo intensity changes due to protonation effects or ring-opening reactions with available nucleophiles [12]. Monitoring this absorption provides insight into epoxy functionality preservation during silane processing [12].

Nuclear Magnetic Resonance Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 3-Glycidoxypropyldimethoxymethylsilane through analysis of ¹H, ¹³C, and ²⁹Si nuclei [15] [16] [17]. The multinuclear approach enables complete assignment of molecular connectivity and stereochemistry while monitoring dynamic processes in solution [18] [19].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3-Glycidoxypropyldimethoxymethylsilane exhibits well-resolved signals corresponding to distinct molecular environments [15] [16]. The epoxy ring protons appear as characteristic multiplets in the 2.6-3.2 ppm region, with the oxirane methylene protons showing typical geminal coupling patterns [16] [19]. The epoxy methine proton resonates around 3.1 ppm as a multiplet due to coupling with adjacent methylene protons [16].

The propyl chain connecting the silicon and epoxy functionalities generates a series of methylene signals between 0.6-1.8 ppm [16]. The silicon-bound methylene protons appear upfield around 0.6-0.8 ppm due to the deshielding effect of the electropositive silicon atom [16]. The central methylene group resonates around 1.6 ppm, while the oxygen-bound methylene adjacent to the epoxy ether linkage appears around 3.4-3.6 ppm [16].

The silicon-methyl substituent produces a sharp singlet around 0.1-0.2 ppm, characteristic of silicon-bound methyl groups [16] [17]. The methoxy groups attached to silicon generate singlets around 3.5-3.7 ppm, with chemical shifts slightly different from typical alkyl ethers due to the silicon substituent effect [16].

Integration ratios provide quantitative confirmation of molecular composition, with the silicon-methyl showing relative integration of 3H, each methoxy group contributing 3H, and the propyl chain exhibiting the expected 6H pattern [16]. The epoxy protons integrate for 3H total, confirming the presence of one oxirane ring per molecule [16].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about carbon environments and connectivity patterns [16] [18] [19]. The epoxy ring carbons appear in the characteristic 44-51 ppm region, with the oxirane methylene carbon around 44 ppm and the methine carbon around 51 ppm [16] [19]. These chemical shifts confirm the presence of an intact three-membered ring system [16].

The propyl chain carbons exhibit distinct chemical shifts reflecting their electronic environments [16]. The silicon-bound methylene carbon appears around 8-12 ppm, significantly upfield due to the silicon substituent [16]. The central methylene carbon resonates around 23 ppm, while the oxygen-bound methylene appears around 73 ppm due to the deshielding effect of the adjacent oxygen atom [16].

The silicon-methyl carbon produces a signal around 0 ppm, characteristic of silicon-bound methyl groups and close to the tetramethylsilane reference [16] [19]. The methoxy carbons attached to silicon appear around 50-52 ppm, distinguishable from typical alkyl ether carbons due to the silicon substituent effect [16].

The carbon multiplicities can be determined through DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirming methyl, methylene, and methine assignments [16] [18]. This technique provides definitive structural confirmation and aids in detecting impurities or degradation products [18].

Silicon-29 Nuclear Magnetic Resonance Analysis

²⁹Si Nuclear Magnetic Resonance spectroscopy offers unique insights into the silicon chemical environment and coordination state [17] [20] [21]. For 3-Glycidoxypropyldimethoxymethylsilane, the silicon nucleus appears in the 0 to +20 ppm region relative to tetramethylsilane, characteristic of T¹ silicon environments with one carbon and three oxygen substituents [17] [22].

The exact chemical shift depends on the degree of hydrolysis and condensation [17] [20]. Unhydrolyzed molecules with two methoxy groups exhibit chemical shifts around +10 to +15 ppm [17]. Upon hydrolysis to form silanol groups, the silicon signal shifts upfield, while subsequent condensation to form siloxane bridges causes further chemical shift changes [20] [23].

The ²⁹Si Nuclear Magnetic Resonance technique proves particularly valuable for monitoring sol-gel processing kinetics [20] [24]. As hydrolysis proceeds, new silicon signals appear corresponding to different degrees of methoxy replacement by hydroxyl groups [20]. Condensation reactions generate additional signals in the T² and T³ regions, indicating cross-linked silicon environments [20] [23].

The natural abundance of ²⁹Si (4.7%) requires longer acquisition times compared to ¹H or ¹³C experiments, but the resulting spectra provide unambiguous structural information [17] [25]. Cross-polarization techniques can enhance sensitivity by transferring magnetization from abundant ¹H nuclei to the ²⁹Si nucleus [20] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [26] [27] [28]. The electron ionization mass spectrum of 3-Glycidoxypropyldimethoxymethylsilane exhibits a molecular ion peak at m/z 220, corresponding to the calculated molecular weight [1] [29] [3].

The base peak typically appears at m/z 205, resulting from loss of a methyl radical (M-15) from one of the methoxy groups [26]. This fragmentation represents a common pathway in organosilane compounds where methoxy substituents undergo homolytic cleavage under electron impact conditions [26] [28]. The resulting fragment retains the epoxy functionality and silicon framework [26].

A significant fragment ion occurs at m/z 177, corresponding to loss of the epoxy-containing side chain (M-43) [28]. This fragmentation involves cleavage of the carbon-oxygen bond connecting the propyl chain to the glycidyl group, yielding a fragment containing the dimethoxymethylsilylpropyl moiety [28]. The intensity of this peak provides information about the stability of the ether linkage [28].

Further fragmentation generates ions at m/z 149 (loss of 71 mass units) and m/z 135 (loss of 85 mass units), corresponding to successive losses of additional methoxy groups and alkyl fragments [28]. The silicon-containing fragments often retain significant intensity due to the stability of silicon-carbon and silicon-oxygen bonds under mass spectrometric conditions [28].

The epoxy ring system contributes characteristic fragment ions at m/z 57 and m/z 71, corresponding to the glycidyl fragment and its rearrangement products [28]. These low-mass ions provide confirmation of epoxy functionality and can be used for selective ion monitoring during analytical procedures [26] [27].

Advanced mass spectrometric techniques, including field desorption mass spectrometry, have been employed to study hydrolysis and condensation products of organosilanes [27]. These methods reveal oligomeric species formed during sol-gel processing, providing molecular weight distributions and structural information about condensation products [27].

Time-of-flight secondary ion mass spectrometry has proven particularly valuable for surface analysis applications, enabling detection of silane coupling agents on modified substrates [30] [31]. This technique provides molecular-specific information about surface coverage and chemical state of deposited silane layers [30].

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 41 of 47 companies with hazard statement code(s):;
H317 (39.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65799-47-5

Dates

Last modified: 08-15-2023

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